molecular formula C16H19NO3S B5770512 N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide

N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide

Cat. No.: B5770512
M. Wt: 305.4 g/mol
InChI Key: YOAOFUYVZKWZCW-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a benzyl group attached to a sulfonamide moiety, with additional methoxy and methyl substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-hydroxy-3-methylbenzenesulfonamide.

    Reduction: N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide exerts its effects often involves the interaction of its sulfonamide group with biological targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt essential bacterial processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-methoxybenzenesulfonamide: Lacks the benzyl group, resulting in different reactivity and applications.

    N-benzyl-4-methylbenzenesulfonamide:

Uniqueness

N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide is unique due to the combination of its benzyl, methoxy, and methyl substituents, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and distinct reactivity in chemical synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-11-15(9-10-16(13)20-3)21(18,19)17(2)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAOFUYVZKWZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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